4-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-13-10-11-21-19(22-13)24-28(26,27)17-8-6-16(7-9-17)23-18(25)15-4-2-14(12-20)3-5-15/h2-11H,1H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCGPGIZYSTENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-cyanobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylpyrimidinyl Moiety: The final step involves coupling the sulfamoyl intermediate with 4-methylpyrimidin-2-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or sulfamoyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives resulting from the reduction of the cyano group.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Key structural analogs differ in substituents on the benzamide ring and the sulfonamide-linked aromatic system. These modifications influence physicochemical properties and biological activity:
Key Observations :
Physicochemical Properties
Physical properties such as melting points, solubility, and lipophilicity vary significantly with structural modifications:
Key Observations :
- Lipophilicity: Bis-alkylsulfamoyl derivatives (e.g., compound in ) exhibit higher XLogP3 values (3.5), suggesting enhanced membrane permeability compared to cyano or nitro analogs.
- Melting Points: Nitro-substituted analogs (e.g., ) show higher melting points (>270°C), indicating strong crystalline packing, whereas amino-substituted derivatives (e.g., ) melt at lower temperatures.
Q & A
Basic: What are the optimal synthetic routes for 4-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves coupling a sulfamoylphenyl intermediate with a benzamide derivative. A common approach includes:
Sulfonamide Formation : Reacting 4-aminophenylsulfonamide with 4-methylpyrimidin-2-yl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoylphenyl backbone.
Amide Coupling : Using carbodiimide reagents (e.g., DCC or EDC) with 4-cyanobenzoic acid to attach the benzamide group. Microwave-assisted synthesis can improve yields (e.g., up to 97% for analogous compounds) by accelerating reaction kinetics .
Key Considerations :
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require inert atmospheres to prevent decomposition.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography or recrystallization ensures purity, monitored via TLC or HPLC .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the sulfonamide NH (~δ 11.7 ppm) and cyano group (C≡N, ~δ 120 ppm in ¹³C) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₆N₅O₃S₂: 454.08) and isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly the planarity of the pyrimidine and benzamide rings, critical for target interactions .
- IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C≡N at ~2250 cm⁻¹) .
Advanced: How does the sulfonamide group influence binding affinity to biological targets, and what computational methods validate these interactions?
Answer:
The sulfonamide moiety acts as a hydrogen-bond acceptor/donor, enhancing affinity for enzymes like carbonic anhydrase or kinases. Methodological Validation :
- Molecular Docking : Software (AutoDock, Schrödinger) models interactions with active sites, showing sulfonamide’s role in stabilizing ligand-receptor complexes via H-bonds (e.g., with Thr199 in carbonic anhydrase) .
- MD Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns simulations) and free-energy calculations (MM-PBSA) quantify contributions of specific residues .
- SAR Studies : Modifying the sulfonamide’s substituents (e.g., methyl vs. ethyl) reveals steric and electronic effects on IC₅₀ values .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Answer:
Discrepancies often arise from variations in assay conditions or target isoforms. Resolution Strategies :
Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility. For example, MIC values against E. coli vary with inoculum size and media .
Isoform-Specific Profiling : Test activity against purified enzyme isoforms (e.g., carbonic anhydrase IX vs. XII) to clarify selectivity .
Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends or outliers .
Advanced: What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?
Answer:
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, methoxy) to the benzamide ring to reduce logP (target XLogP3 ~3.5) while maintaining solubility .
- Prodrug Design : Mask the sulfonamide as a phosphate ester to enhance oral bioavailability, with enzymatic cleavage in vivo .
- Caco-2 Permeability Assays : Assess intestinal absorption; aim for Papp >1×10⁻⁶ cm/s for high bioavailability .
Advanced: How does the compound’s crystal structure inform co-crystallization studies with target proteins?
Answer:
- SHELX Refinement : High-resolution (<1.5 Å) X-ray data processed via SHELXL reveals precise ligand-protein interactions, such as π-π stacking between the benzamide and aromatic residues .
- Twinned Data Handling : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXD/SHELXE resolves phase ambiguities, enabling accurate electron density maps .
Advanced: What are the implications of observed off-target effects in cell-based assays?
Answer:
Off-target effects (e.g., cytotoxicity in HEK293 cells at IC₅₀ >50 µM) may stem from:
- Kinase Inhibition : Broad-spectrum activity against unrelated kinases (e.g., EGFR, VEGFR2) detected via kinome-wide profiling .
- Redox Activity : The cyano group may generate reactive oxygen species (ROS), necessitating ROS scavengers (e.g., NAC) in assay media .
Mitigation : Use isoform-specific inhibitors or structure-guided mutagenesis to refine target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
